molecular formula C13H15ClF3NO B5758111 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide CAS No. 6177-70-4

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide

Cat. No.: B5758111
CAS No.: 6177-70-4
M. Wt: 293.71 g/mol
InChI Key: DGYIFMGBCASPLK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is a carboxamide derivative characterized by a substituted phenyl ring (2-chloro-5-(trifluoromethyl)) and a branched aliphatic chain (3,3-dimethylbutanamide). This structure confers unique physicochemical properties, including enhanced lipophilicity due to the trifluoromethyl (-CF₃) group and steric bulk from the dimethyl substituents.

The chloro and trifluoromethyl groups on the phenyl ring are critical for bioactivity, as seen in related compounds. Additionally, derivatives like N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide are documented in safety data sheets, indicating industrial or laboratory handling considerations .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c1-12(2,3)7-11(19)18-10-6-8(13(15,16)17)4-5-9(10)14/h4-6H,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYIFMGBCASPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358053
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6177-70-4
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms, depending on the reagents and conditions used.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Key Substituents/Modifications Molecular Weight Key Applications/Activities
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene ring 394.7 Antimicrobial (MRSA: MIC 0.16–0.68 µM)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4,6-dimethyl-2-pyrimidinamine Pyrimidinamine core 301.69 Pesticide intermediate
6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxochromene-3-carboxamide Chromene ring with bromine substitution 440.6 Undisclosed (structural rigidity)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide Nitro groups at positions 3 and 5 on benzamide 377.7 Screening compound for drug discovery
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide Oxo group in aliphatic chain 279.64 Industrial/laboratory use (GHS-compliant)

Key Observations:

  • Hydroxynaphthalene vs. Pyrimidinamine Cores : The hydroxynaphthalene carboxamide () demonstrates potent antimicrobial activity, likely due to hydrogen bonding from the hydroxyl group and π-π stacking from the aromatic system. In contrast, the pyrimidinamine derivative () is associated with agrochemical applications, where steric and electronic effects from the heterocyclic core may enhance binding to pesticide targets.

Table 2: Antimicrobial Activity of Selected Analogs

Compound Name Target Organism MIC (µM) Reference
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide MRSA SA 630 0.16–0.68
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide Mycobacterium tuberculosis 10 (vs. rifampicin)
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide MRSA SA 630 (with ciprofloxacin) Synergistic effect

Key Observations:

  • The trifluoromethyl group enhances antimicrobial potency, as seen in the submicromolar MIC values against MRSA .
  • Synergistic effects with ciprofloxacin () suggest that certain analogs may disrupt bacterial efflux pumps or biofilm formation.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound has the molecular formula C15H19ClF3N and features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying binding interactions with biological targets. The synthesis typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3,3-dimethylbutanoyl chloride, often utilizing triethylamine as a base in anhydrous conditions to yield the desired product efficiently.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group may enhance binding affinity and selectivity for these targets, potentially leading to significant biological effects .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potential anticancer activity. For instance, studies have shown that related compounds can inhibit c-KIT kinase activity in various cancer models. This inhibition is particularly relevant for gastrointestinal stromal tumors (GISTs), where c-KIT mutations are common .

Antimicrobial Activity

There is emerging evidence that derivatives of this compound may possess antimicrobial properties. The trifluoromethyl group is often associated with enhanced bioactivity against a range of pathogens, making it a candidate for further exploration in antimicrobial research .

Case Studies and Research Findings

  • Inhibition of c-KIT Kinase : A study demonstrated that a related compound effectively inhibited both wild-type and mutant forms of the c-KIT kinase, displaying single-digit nanomolar potency. This suggests that this compound may follow similar pathways in inhibiting cancer cell proliferation .
  • Pharmacokinetic Studies : In vivo studies have indicated that compounds with similar structures exhibit favorable pharmacokinetic profiles across various animal models. This includes good absorption and distribution characteristics, which are critical for therapeutic applications .

Data Tables

Property Value
Molecular FormulaC15H19ClF3N
Molecular Weight303.77 g/mol
LogP (octanol-water partitioning)4.12
Solubility in WaterLow

Q & A

Basic Research Questions

Q. What are the optimized reaction conditions for synthesizing N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including amide bond formation between 2-chloro-5-(trifluoromethyl)aniline and 3,3-dimethylbutanoyl chloride. Key parameters include:

  • Temperature: Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity.
  • Catalyst: Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) for efficient activation .
    • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C, chloro-substituted aromatic protons at δ 7.2–7.8 ppm).
  • HPLC-MS: Quantifies purity and detects impurities using electrospray ionization (ESI) in positive ion mode.
  • FT-IR: Validates amide C=O stretch (~1650 cm⁻¹) and CF₃ groups (~1150 cm⁻¹) .

Q. What are the primary biological targets or applications identified in preliminary studies?

  • Methodological Answer:

  • Pesticidal Activity: Structural analogs act as ryanodine receptor modulators, inducing insecticidal effects via calcium channel disruption (e.g., flubendiamide derivatives) .
  • Antifungal/Anticancer Potential: Similar trifluoromethylphenyl amides inhibit fungal cytochrome P450 enzymes or cancer cell proliferation (IC₅₀ studies in vitro) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer:

  • Orthogonal Assays: Validate target engagement using fluorescence polarization (binding assays) and functional cellular assays (e.g., calcium flux for receptor activity).
  • Purity Reassessment: Re-analyze compound batches via LC-MS to rule out degradation products.
  • Structural Confirmation: X-ray crystallography or 2D NMR (NOESY, HSQC) ensures correct stereochemistry .

Q. What strategies optimize the compound’s selectivity for target enzymes or receptors?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify substituents on the phenyl ring (e.g., replacing chloro with methoxy) or adjust the dimethylbutanamide chain length.
  • Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes and steric clashes with off-target proteins .
  • In Vitro Profiling: Screen against kinase panels or cytochrome P450 isoforms to identify selectivity gaps .

Q. What in silico methods predict metabolic pathways or environmental degradation products?

  • Methodological Answer:

  • Metabolite Prediction: Software like Meteor (Lhasa Limited) simulates Phase I/II metabolism (e.g., hydroxylation of the trifluoromethyl group).
  • Degradation Modeling: Density Functional Theory (DFT) calculates bond dissociation energies for hydrolytic or photolytic degradation.
  • Ecotoxicity Assessment: Use QSAR models (EPI Suite) to estimate biodegradation half-lives and toxicity to non-target organisms .

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